(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Description
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid derivative with a rigid norbornane-like structure. Its synthesis typically involves the esterification of cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid using thionyl chloride (SOCl₂) in ethanol, followed by recrystallization from EtOH/Et₂O to yield a white solid (m.p. 209–213°C) . The compound’s stereochemistry is critical, with enantiomers exhibiting distinct optical rotations (e.g., [α]D = –17.5 for (–)-3 and +30.1 for (+)-4) and high enantiomeric purity (≥99% ee) . Analytical data (C 56.29%, H 8.88%, N 6.14%) confirm its composition (C₁₁H₂₀ClNO₂) .
Applications include its use as a chiral building block in pharmaceuticals, particularly in reactions with heterocycles like 2,4-dichlorothieno[2.3-d]pyrimidine, achieving 69% yields under mild conditions .
Properties
IUPAC Name |
ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H/t7?,8?,9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFVTFZTABHIF-UANYXRBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C2CCC1CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021061 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1), (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1626394-43-1 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1), (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-3-(ethoxycarbonyl)bicyclo[2.2.2]octan-2-aminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves multiple steps. One common method starts with the compound 3-carbonyl-bicyclo[2.2.2]octane-2-formate as the starting material. The process includes:
Reductive Amination: This step involves the conversion of the carbonyl group to an amino group using a reducing agent.
Basic Configuration Inversion: This step ensures the correct stereochemistry of the compound.
Hydrogenation: This step removes any protecting groups to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amines, esters.
Scientific Research Applications
Medicinal Chemistry
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Its bicyclic structure provides a unique scaffold for the development of novel pharmaceuticals.
Case Study: Analgesic Properties
Research has indicated that derivatives of bicyclic compounds can exhibit analgesic effects. For instance, studies on similar compounds have demonstrated their ability to modulate pain pathways in animal models, suggesting that (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane derivatives may also possess analgesic properties.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders.
Case Study: Potential Use in Treating Neuropathic Pain
Investigations into related compounds have shown promise in alleviating neuropathic pain through modulation of NMDA receptor activity. The structural attributes of (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane suggest it could similarly affect NMDA receptors or other targets involved in pain signaling.
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of complex organic molecules.
Table: Synthesis Applications
| Application | Description |
|---|---|
| Drug Development | Used as an intermediate in synthesizing new drugs |
| Chemical Libraries | Serves as a building block for creating diverse libraries |
| Targeted Synthesis | Facilitates the construction of specific molecular architectures |
Mechanism of Action
The mechanism of action of (2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Ethyl 3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (11)
- Structure : Features an acetylated amine and an unsaturated bicyclic core (oct-5-ene).
- Synthesis : Derived from the parent hydrochloride via reaction with AcCl and Et₃N in CHCl₃ .
- Properties : Lower melting point (120–122°C) and altered solubility due to reduced polarity.
- Elemental Analysis: C 65.94%, H 8.32%, N 5.78% (C₁₃H₁₉NO₃), reflecting the acetyl group’s influence .
Methyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride
- Structure : Methyl ester analog with identical bicyclic framework.
- Commercial Data : Purity 98% (CAS 2173637-41-5), priced at 25 kg/RMB, indicating cost advantages for bulk pharmaceutical intermediates .
- Applications : Used in chiral synthesis but may exhibit different metabolic stability compared to ethyl esters due to steric effects.
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Hydrochloride
- Structure : Carboxylic acid derivative with a nitrogen atom in the bicyclic ring.
- Properties: Higher polarity (molecular formula C₈H₁₄ClNO₂) likely enhances aqueous solubility, making it suitable for injectable formulations .
- Safety: Limited hazard data, contrasting with structurally related compounds that show acute oral toxicity (H302) and respiratory irritation (H335) .
Stereochemical Variants and Enantiomers
The target compound’s enantiomers exhibit distinct physicochemical properties:
| Compound | [α]D (c, solvent) | ee% | Melting Point (°C) |
|---|---|---|---|
| (–)-3 (Ethyl ester) | –17.5 (1.0, MeOH) | 99 | Not reported |
| (+)-4 (Ethyl ester) | +30.1 (0.4, EtOH) | 99 | 193–194 |
| (–)-4 (Ethyl ester) | Not reported | 99 | Not reported |
Enantiomeric purity is crucial for pharmacological activity, as seen in chiral drug candidates where incorrect stereochemistry reduces efficacy .
Biological Activity
(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, also known by its CAS number 1626394-43-1, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features make it an interesting candidate for various biological applications, particularly in drug development and therapeutic interventions.
- Molecular Formula : C11H20ClNO2
- Molecular Weight : 233.73 g/mol
- Purity : ≥ 97%
- IUPAC Name : Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that this compound may exhibit neuroprotective effects and influence neurotransmitter systems.
Neuropharmacological Effects
Research indicates that compounds similar to (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane derivatives can modulate neurotransmitter levels, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions. This modulation could potentially provide therapeutic benefits in conditions such as depression and anxiety disorders.
Anticancer Activity
A study involving analogs of bicyclic compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. Specifically, compounds that share structural characteristics with (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane were shown to induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The proposed mechanism involves the activation of apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
Q & A
Q. What are the key steps in synthesizing (2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride in an academic setting?
The synthesis typically involves enantioselective routes to establish the (2S,3S) configuration. For example, a Curtius rearrangement or Hofmann degradation can generate the bicyclo[2.2.2]octane backbone, followed by esterification and resolution of enantiomers using chiral auxiliaries. Hydrolysis of intermediates under controlled conditions (e.g., acidic or basic) yields the target compound as a hydrochloride salt. Critical steps include stereochemical control during ring formation and purification via recrystallization to achieve high enantiomeric excess (ee >99%) .
Q. What spectroscopic methods are used to characterize this compound?
- 1H/13C-NMR : Assignments of proton and carbon resonances (e.g., δ = 1.39–1.75 ppm for H-5/H-6 protons in the bicyclic system) confirm the structure and stereochemistry .
- Elemental Analysis : Matches calculated vs. observed values (e.g., C: 56.52% calculated vs. 56.81% found) validate purity .
- Optical Rotation : Specific rotation ([α]D20 = –35.4°) distinguishes enantiomers .
Q. How does the hydrochloride salt form influence the compound's solubility and stability?
The hydrochloride salt enhances aqueous solubility, critical for biological assays, by introducing ionic interactions. Stability is improved due to reduced hygroscopicity compared to the free base. This is common in amino acid derivatives, where salt formation prevents racemization and degradation during storage .
Advanced Research Questions
Q. How can researchers resolve stereochemical challenges in synthesizing bicyclo[2.2.2]octane derivatives?
Stereochemical control requires:
- Chiral Catalysts : Use of enantioselective catalysts during ring-closing steps.
- X-ray Crystallography : Definitive configuration assignment via SHELX-refined structures (e.g., distinguishing cis/trans isomers via coupling constants like J = 6.1 Hz for H-2/H-3) .
- Hofmann vs. Curtius Rearrangements : These methods yield distinct stereoisomers, as demonstrated by differing p-toluenesulfonamide derivatives and NMR coupling constants .
Q. What crystallographic techniques are recommended for structural determination of bicyclic compounds?
- SHELX Software : Widely used for small-molecule refinement. SHELXL refines high-resolution data, while SHELXD/SHELXE assist in experimental phasing for challenging cases (e.g., twinned crystals) .
- High-Resolution Data : Collect data at synchrotron sources to resolve crowded regions of the bicyclic structure.
- Twinned Refinement : For crystals with non-merohedral twinning, SHELXL’s TWIN/BASF commands optimize refinement .
Q. How is this compound applied in studying enzyme interactions or drug discovery?
As a conformationally restricted amino acid analog, it serves as:
- Enzyme Inhibitor : The bicyclic scaffold mimics transition states in proteases or kinases.
- Peptide Mimetic : Incorporation into peptides enhances metabolic stability and target affinity.
- Structural Probes : NMR or X-ray structures of ligand-enzyme complexes reveal binding modes .
Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC or capillary electrophoresis to verify ee ≥99% .
- Salt Formation : Precipitate the hydrochloride salt from ethanol/ether mixtures for optimal crystallinity .
- Computational Modeling : Pair crystallographic data with DFT calculations to predict binding conformations in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
